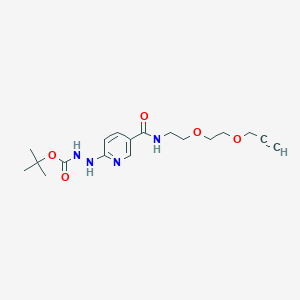
Boc-HyNic-PEG2-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-HyNic-PEG2-N3 is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol and azide groups. The synthesis typically involves the following steps:
Formation of the polyethylene glycol chain: This involves the reaction of ethylene oxide with a suitable initiator to form a polyethylene glycol chain.
Incorporation of the azide group: The polyethylene glycol chain is then reacted with sodium azide to introduce the azide functional group.
Coupling with HyNic: The azide-functionalized polyethylene glycol is then coupled with HyNic (6-hydrazinonicotinamide) under suitable conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Boc-HyNic-PEG2-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group without the need for a catalyst
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate and sodium ascorbate, under mild conditions.
Strain-promoted alkyne-azide cycloaddition (SPAAC): Does not require a catalyst and can proceed under ambient conditions
Major Products Formed
CuAAC: Formation of a triazole ring.
SPAAC: Formation of a triazole ring without the need for a catalyst
Aplicaciones Científicas De Investigación
Boc-HyNic-PEG2-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Utilized in the development of targeted protein degradation tools to study the function of specific proteins within cells.
Mecanismo De Acción
Boc-HyNic-PEG2-N3 functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves the following steps:
Binding to target protein: The PROTAC molecule binds to the target protein through one of its ligands.
Recruitment of E3 ubiquitin ligase: The other ligand of the PROTAC binds to an E3 ubiquitin ligase.
Ubiquitination and degradation: The E3 ubiquitin ligase ubiquitinates the target protein, marking it for degradation by the proteasome
Comparación Con Compuestos Similares
Similar Compounds
Boc-HyNic-PEG4-N3: Similar structure but with a longer polyethylene glycol chain.
Boc-HyNic-PEG8-N3: Similar structure but with an even longer polyethylene glycol chain
Uniqueness
Boc-HyNic-PEG2-N3 is unique due to its specific polyethylene glycol chain length, which provides optimal properties for certain applications in PROTAC synthesis. The azide group allows for versatile click chemistry reactions, making it a valuable tool in chemical biology and medicinal chemistry .
Propiedades
IUPAC Name |
tert-butyl N-[[5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O5/c1-17(2,3)29-16(26)23-22-14-5-4-13(12-20-14)15(25)19-6-8-27-10-11-28-9-7-21-24-18/h4-5,12H,6-11H2,1-3H3,(H,19,25)(H,20,22)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGJXNKMOCHQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)



![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[(3E)-cyclooct-3-en-1-yl]oxyacetate](/img/structure/B8115946.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)



![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)

